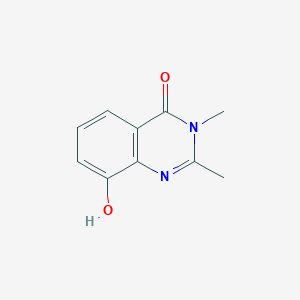
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene
Vue d'ensemble
Description
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene is an organic compound with the molecular formula C11H14BrClO. It is a derivative of anisole, where the aromatic ring is substituted with bromine and a tert-butyl group that contains chlorine. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene typically involves the bromination of 2-(2-chloro-1,1-dimethylethyl)anisole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as toluene or ethanol.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Quinones or other oxidized derivatives.
Coupling: Biaryl compounds with extended aromatic systems.
Applications De Recherche Scientifique
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution or nucleophilic attack, depending on the specific reaction conditions and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoanisole: Similar structure but lacks the chlorine and tert-butyl group.
2-Bromo-4-chloroanisole: Similar but with different substitution pattern.
4-Bromo-2-tert-butylanisole: Lacks the chlorine atom.
Uniqueness
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene is unique due to the presence of both bromine and chlorine substituents along with the tert-butyl group. This combination of substituents provides distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C11H14BrClO |
|---|---|
Poids moléculaire |
277.58 g/mol |
Nom IUPAC |
4-bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-11(2,7-13)9-6-8(12)4-5-10(9)14-3/h4-6H,7H2,1-3H3 |
Clé InChI |
KFOOXLHRNQVOAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCl)C1=C(C=CC(=C1)Br)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

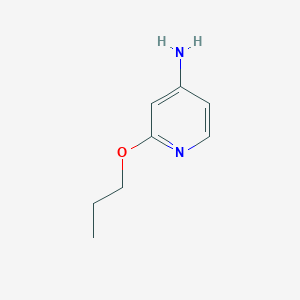


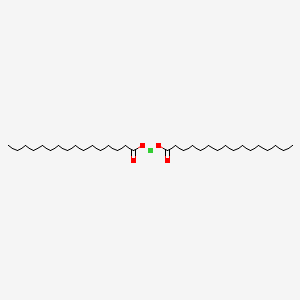


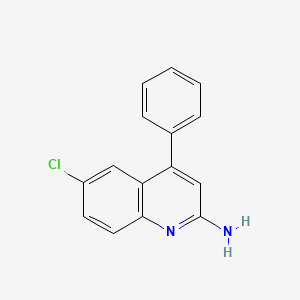
METHANONE](/img/structure/B8783228.png)
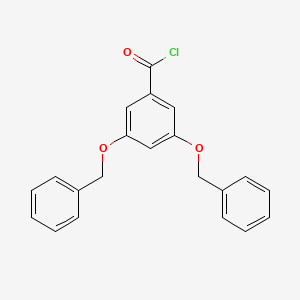
![1-(4-(Imidazo[1,2-A]pyridin-2-YL)phenyl)ethanone](/img/structure/B8783242.png)
